molecular formula C17H16N8O2 B12186868 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide

Cat. No.: B12186868
M. Wt: 364.4 g/mol
InChI Key: BPRGBGADHMWRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a hybrid molecule combining a 1,2,4-oxadiazole core, a purine moiety, and a β-alaninamide linker. The β-alaninamide linker may enhance solubility and modulate pharmacokinetics.

Properties

Molecular Formula

C17H16N8O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-(7H-purin-6-ylamino)propanamide

InChI

InChI=1S/C17H16N8O2/c26-12(6-7-18-16-14-17(21-9-20-14)23-10-22-16)19-8-13-24-15(25-27-13)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,19,26)(H2,18,20,21,22,23)

InChI Key

BPRGBGADHMWRRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCNC3=NC=NC4=C3NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the purine base. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. The purine base may interact with nucleic acids or proteins, modulating their function . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole-Containing Derivatives

Several 1,2,4-oxadiazole derivatives are clinically used or studied for therapeutic purposes:

Compound Structure Therapeutic Use Key Differences vs. Target Compound
Butalamine N′,N′-dibutyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine Vasodilator Lacks purine moiety; substituents favor vasodilation
Proxazole N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine Gastrointestinal disorders Alkyl chain replaces purine; targets smooth muscle
ST-1353 7-(Diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-on S1P receptor modulation Coumarin replaces purine; fluorescence applications

Key Observations :

  • The 3-phenyl-1,2,4-oxadiazole moiety is common, but substituents dictate target specificity. Butalamine and Proxazole prioritize amine-containing side chains for receptor interactions, whereas the target compound’s purine group may enable kinase or enzyme inhibition .
  • ST-1353 demonstrates how oxadiazole-coumarin hybrids are leveraged for receptor labeling, suggesting the target compound’s purine-oxadiazole system could similarly serve as a biochemical probe .
Purine-Containing Analogs

Purine derivatives are widely explored for enzyme inhibition (e.g., xanthine oxidase):

Compound Structure Biological Activity Key Differences vs. Target Compound
5-Substituted Purines N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides Xanthine oxidase inhibition Oxazole replaces oxadiazole; carboxamide linker
ST-1426 N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamid Covalent S1P1 receptor labeling Acrylamide linker; lacks purine

Key Observations :

  • Substitution at the purine C6 position (as in the target compound) is critical for enzyme inhibition. For example, oxazole-carboxamide purines show potency against xanthine oxidase, suggesting the target’s oxadiazole-purine system may exhibit similar or enhanced activity .
  • ST-1426 highlights the utility of oxadiazole-acrylamide hybrids in receptor studies, contrasting with the target compound’s β-alaninamide linker, which may reduce covalent binding but improve metabolic stability .
Heterocyclic Hybrids with Varied Cores

Compounds combining oxadiazoles with other heterocycles (e.g., isoxazole, thiazole) illustrate structural diversity:

Compound (from ) Core Structure Potential Applications Key Differences vs. Target Compound
Compound 45 3-Methyl-1,2,4-oxadiazole + benzamide Anticancer, antiviral Benzamide replaces purine; thioether linker
Compound 20 Isoxazole + pyridinecarboxamide Platelet aggregation inhibition Isoxazole replaces oxadiazole; nitro group present

Key Observations :

  • Replacing oxadiazole with isoxazole (as in Compound 20) alters electronic properties and binding affinity. The target compound’s oxadiazole-phenyl group may enhance π-π stacking compared to isoxazole derivatives .
  • Benzamide-linked oxadiazoles (e.g., Compound 45) prioritize hydrogen bonding via the amide group, whereas the target compound’s purine moiety may engage in base-pairing or nucleoside mimicry .

Biological Activity

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a purine base and an oxadiazole moiety. The molecular formula is C13H15N5OC_{13}H_{15}N_5O with a molecular weight of approximately 245.29 g/mol. Its structure can be represented as follows:

N 3 phenyl 1 2 4 oxadiazol 5 yl methyl N 3 7H purin 6 yl beta alaninamide\text{N 3 phenyl 1 2 4 oxadiazol 5 yl methyl N 3 7H purin 6 yl beta alaninamide}

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit diverse biological activities, primarily due to their ability to interact with various biological targets:

  • Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase (TS), histone deacetylases (HDAC), and telomerase. These interactions lead to apoptosis in cancer cells and reduced tumor growth.
  • Antimicrobial Properties : Some studies suggest that oxadiazole derivatives possess antibacterial and antifungal activities, which may contribute to their overall therapeutic potential.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways.

In Vitro Studies

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundCell LineIC50 (µM)Mechanism
Alam et al. (2022)1,3,4-Oxadiazole derivativesMCF-7 (breast cancer)24.74 (compared to 5-FU)Inhibition of TS
Almalki et al. (2022)Thymol-based oxadiazolesHL-60 (leukemia)50Induction of apoptosis
Jyothi et al. (2022)Coumarin oxadiazolesEAC (ascites carcinoma)10.2Targeting VEGF

These studies highlight the potential of oxadiazole-based compounds as anticancer agents with specific mechanisms targeting cancer cell metabolism and proliferation.

Case Studies

  • Case Study on Anticancer Activity : A study by Alam et al. synthesized a series of oxadiazole derivatives and tested their efficacy against various cancer cell lines. Compounds showed significant inhibitory effects on MCF-7 cells with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU).
  • Case Study on Mechanism Exploration : Research has demonstrated that oxadiazole derivatives can inhibit HDAC activity, leading to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.